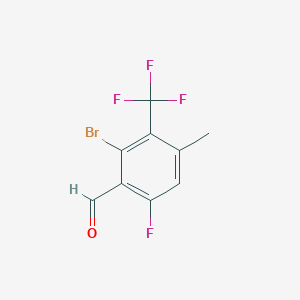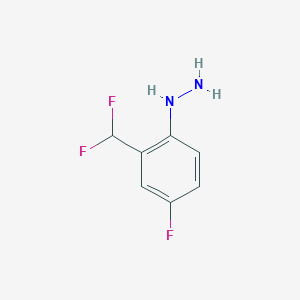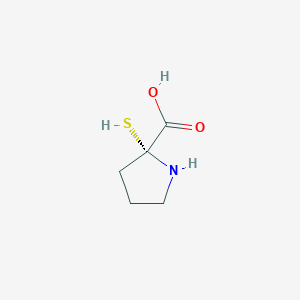
(R)-2-Mercaptopyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Mercaptopyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a mercapto group (-SH) attached to a pyrrolidine ring, which is a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Mercaptopyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving the use of reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Introduction of the Mercapto Group: The mercapto group is introduced through thiolation reactions, using reagents such as thiourea or hydrogen sulfide (H2S).
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain ®-2-Mercaptopyrrolidine-2-carboxylic acid in high purity.
Industrial Production Methods: In industrial settings, the production of ®-2-Mercaptopyrrolidine-2-carboxylic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions: ®-2-Mercaptopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the mercapto group to a thiol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the mercapto group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Alkyl halides
Major Products Formed:
Oxidation: Disulfides, sulfonic acids
Reduction: Thiols
Substitution: Various substituted derivatives
Scientific Research Applications
®-2-Mercaptopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in enzyme catalysis and protein folding due to its ability to form disulfide bonds.
Medicine: It has potential therapeutic applications in the treatment of diseases related to oxidative stress and inflammation.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-Mercaptopyrrolidine-2-carboxylic acid involves its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and other biomolecules through the formation of disulfide bonds.
Pathways Involved: It plays a role in redox reactions, influencing cellular processes related to oxidative stress and signal transduction.
Comparison with Similar Compounds
Cysteine: An amino acid with a similar mercapto group, but with a different side chain structure.
Homocysteine: Another sulfur-containing amino acid with a longer carbon chain.
Thioproline: A compound with a similar pyrrolidine ring structure but different functional groups.
Uniqueness: ®-2-Mercaptopyrrolidine-2-carboxylic acid is unique due to its specific combination of a mercapto group and a pyrrolidine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
255052-61-0 |
|---|---|
Molecular Formula |
C5H9NO2S |
Molecular Weight |
147.20 g/mol |
IUPAC Name |
(2R)-2-sulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c7-4(8)5(9)2-1-3-6-5/h6,9H,1-3H2,(H,7,8)/t5-/m1/s1 |
InChI Key |
ZONXBXMWKSOXCA-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@](NC1)(C(=O)O)S |
Canonical SMILES |
C1CC(NC1)(C(=O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12875209.png)

![(1R)-2'-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875236.png)

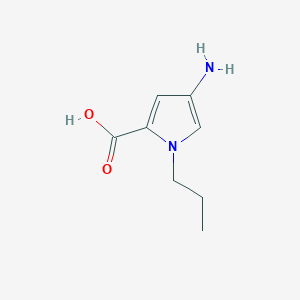
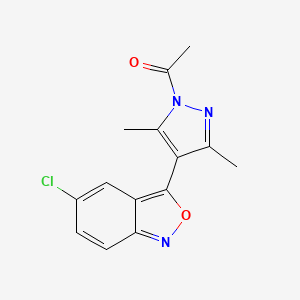
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-4-iminopyridine-3-carboxylic acid](/img/structure/B12875259.png)
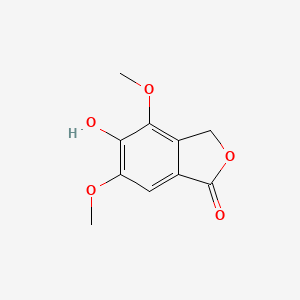
![Bis[3-(phenylimino)butyrophenonato]copper](/img/structure/B12875270.png)
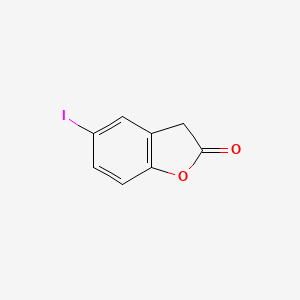
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxamide](/img/structure/B12875284.png)

